molecular formula C5H11N B1316286 1-Methyl-cyclobutylamine CAS No. 40571-47-9

1-Methyl-cyclobutylamine

Cat. No.: B1316286
CAS No.: 40571-47-9
M. Wt: 85.15 g/mol
InChI Key: ZAXBVBGWLMVNJN-UHFFFAOYSA-N
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Description

1-Methyl-cyclobutylamine is an organic compound with the molecular formula C5H11N. It is a cyclic amine featuring a four-membered ring structure with a methyl group attached to the cyclobutane ring. This compound is a colorless liquid with a strong odor and is used in various fields such as medical, environmental, and industrial research.

Biochemical Analysis

Biochemical Properties

1-Methyl-cyclobutylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in acid-catalyzed rearrangements, where it acts as a reagent . The nature of these interactions often involves the formation of intermediate compounds that facilitate the rearrangement process. Additionally, this compound can participate in Ritter reactions, where it reacts with nitriles to form amides .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, in acid-catalyzed rearrangements, this compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules . This interaction leads to the formation of intermediate compounds that undergo further transformations. Additionally, this compound can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of intermediate metabolites . These metabolites can further participate in other metabolic reactions, affecting the overall metabolic flux within cells. The presence of this compound can also influence the levels of certain metabolites, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with other biomolecules. Its distribution within tissues can also vary, with certain tissues accumulating higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other proteins and cellular structures . This localization can influence its activity and function within the cell .

Preparation Methods

1-Methyl-cyclobutylamine can be synthesized through several methods. One common synthetic route involves the reaction of methylenecyclobutane with acetonitrile. The reaction conditions typically include the use of acid catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods often involve multistep reactions, including the use of acetic acid, aqueous sulfuric acid, and potassium hydroxide in ethane-1,2-diol .

Chemical Reactions Analysis

1-Methyl-cyclobutylamine is known for its reactivity in various chemical reactions, making it a valuable component in the synthesis of different organic molecules. It undergoes several types of reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions typically involve hydrogenation processes, converting the compound into simpler amines.

    Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include amides, nitriles, and substituted amines .

Scientific Research Applications

1-Methyl-cyclobutylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in acid-catalyzed rearrangement reactions and in the synthesis of complex organic molecules, particularly those with cyclobutane rings.

    Biology: The compound is utilized in biochemical research, including proteomics, where it serves as a biochemical reagent.

    Medicine: Research into potential therapeutic uses of this compound is ongoing, particularly in the development of drugs affecting the central nervous system and other physiological pathways.

    Industry: In industrial research, it is used in the synthesis of various chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which 1-Methyl-cyclobutylamine exerts its effects involves its interaction with molecular targets and pathways. It is known to participate in acid-catalyzed rearrangement reactions, where it acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the rearrangement of molecular structures . The specific pathways involved depend on the reaction conditions and the nature of the other reactants present.

Comparison with Similar Compounds

1-Methyl-cyclobutylamine can be compared with other similar compounds, such as:

    Cyclobutylamine: This compound lacks the methyl group present in this compound, leading to differences in reactivity and applications.

    N-Methyl cyclobutylamine: Similar in structure but with the methyl group attached to the nitrogen atom instead of the cyclobutane ring.

    tert-Amylamine: Another amine with a different ring structure, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-methylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBVBGWLMVNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566608
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40571-47-9
Record name 1-Methylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclobutyl)amine
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